molecular formula C7H15NO3 B1437768 Methyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 55694-53-6

Methyl 3-[(2-methoxyethyl)amino]propanoate

Cat. No. B1437768
CAS RN: 55694-53-6
M. Wt: 161.2 g/mol
InChI Key: GTRHZOVTLYYYJH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxyethyl)amino]propanoate, also known as Mepivacaine, is a local anesthetic drug used in various medical and dental procedures1. It has a molecular formula of C7H15NO3 and a molecular weight of 161.2 g/mol1.



Synthesis Analysis

The synthesis of Methyl 3-[(2-methoxyethyl)amino]propanoate is not explicitly mentioned in the search results. However, it is available for purchase for proteomics research2.



Molecular Structure Analysis

The molecular structure of Methyl 3-[(2-methoxyethyl)amino]propanoate consists of a methyl group (CH3), a methoxyethyl group (CH3OCH2CH2), and an amino group (NH2) attached to a propanoate backbone1.



Chemical Reactions Analysis

The specific chemical reactions involving Methyl 3-[(2-methoxyethyl)amino]propanoate are not detailed in the search results. However, as a local anesthetic, it likely interacts with voltage-gated sodium channels in neurons to inhibit nerve conduction and produce a numbing effect.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3-[(2-methoxyethyl)amino]propanoate are not explicitly mentioned in the search results. However, its molecular formula is C7H15NO3 and it has a molecular weight of 161.2 g/mol1.


Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-[(2-methoxyethyl)amino]propanoate is involved in diverse chemical syntheses and applications, demonstrating its versatility in the field of organic chemistry.

  • Chemical Synthesis and Derivatives:

    • The compound is utilized in the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, leading to the creation of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These pyrimidine derivatives, akin to pyrido[2,3-d]pyrimidines, exhibit interesting biological activities, indicating the compound's role in the production of biologically significant derivatives (Berzosa et al., 2011).
    • It is also involved in the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, showcasing its role in the preparation of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates, further expanding its utility in creating complex molecules (Flores et al., 2013).
  • Biocatalysis and Pharmaceutical Intermediates:

    • The compound is instrumental in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This showcases its importance in the field of chiral catalysis for the preparation of enantiopure compounds, demonstrating its application in drug research (Li et al., 2013).
  • Structural and Physical Property Analysis:

    • The compound has been involved in studies exploring hydrogen bonding and polymorphism, particularly in amino alcohol salts with quinaldinate. This research offers insights into the compound's structural and physical properties, furthering our understanding of its potential applications (Podjed & Modec, 2022).
    • Research on solubility, model correlation, and solvent effect of related compounds like 2-Amino-3-methylbenzoic Acid provides a foundation for understanding the solubility behavior of Methyl 3-[(2-methoxyethyl)amino]propanoate in various solvents, critical for its applications in chemical processes (Zhu et al., 2019).
  • Environmental and Industrial Applications:

    • The compound's derivatives have been studied for their role in carbon dioxide capture. This application is crucial in environmental management, particularly in reducing greenhouse gas emissions and exploring energy-efficient absorbent systems (Barzagli et al., 2018).

Safety And Hazards

The safety and hazards associated with Methyl 3-[(2-methoxyethyl)amino]propanoate are not explicitly mentioned in the search results. However, as with all chemicals, it should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation3.


Future Directions

The future directions of Methyl 3-[(2-methoxyethyl)amino]propanoate are not explicitly mentioned in the search results. However, it is used in scientific research and offers potential applications in various fields, such as drug development, organic synthesis, and material science4.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

methyl 3-(2-methoxyethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-10-6-5-8-4-3-7(9)11-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRHZOVTLYYYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-methoxyethyl)amino]propanoate

CAS RN

55694-53-6
Record name methyl 3-[(2-methoxyethyl)amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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